
(Trichloromethyl)benzoyl chloride
Overview
Description
(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method is the exhaustive chlorination of the side chain of toluene, which produces benzotrichloride. This compound can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound often involves photochemical chlorination. This process uses light to initiate the chlorination reaction, ensuring a high yield of the desired product. The reaction is typically carried out in a series of reactors to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: The trichloromethyl group can be substituted with other groups, such as fluorine, using reagents like potassium fluoride.
Condensation: Can react with benzene in the presence of catalysts to form diphenyl- and triphenylmethane.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Potassium fluoride or other halogenating agents.
Condensation: Catalysts such as ferric chloride, aluminum chloride, or zinc chloride.
Major Products Formed
Benzoic acid: Formed through hydrolysis.
Benzoyl chloride: Formed through partial hydrolysis.
Diphenylmethane and triphenylmethane: Formed through condensation reactions.
Scientific Research Applications
(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the preparation of compounds for biological assays.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and UV-absorbing compounds.
Mechanism of Action
The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the trichloromethyl group.
Benzotrichloride: Similar but does not have the carbonyl group.
2-(Trifluoromethyl)benzoyl chloride: Similar but with a trifluoromethyl group instead of a trichloromethyl group.
Uniqueness
(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups. This combination makes it highly reactive and useful as an intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, such as hydrolysis, substitution, and condensation, further enhances its versatility in scientific research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (trichloromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via chlorination of (trichloromethyl)benzoic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) in anhydrous conditions. Catalysts like DMF (0.1–1 mol%) may accelerate the reaction. Purification involves distillation under reduced pressure (boiling point ~198°C) or recrystallization from non-polar solvents .
- Critical Parameters : Moisture must be excluded to prevent hydrolysis to benzoic acid derivatives. Excess SOCl₂ is removed post-reaction via evaporation or neutralization .
Q. What safety protocols are essential for handling this compound given its reactivity and toxicity?
- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Work in a fume hood to avoid inhalation of vapors .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
- Storage : Store in moisture-free, airtight containers under inert gas (e.g., N₂) at temperatures <4°C to prevent decomposition .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data between in vitro and in vivo studies for chlorinated aromatic compounds be resolved?
- Case Analysis : Benzotrichloride (structurally analogous) shows sufficient carcinogenic evidence in rodents (lung/skin tumors) but limited human data . Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. direct cytotoxicity in vitro).
- Methodological Approach :
- Conduct metabolic profiling using LC-MS to identify reactive intermediates (e.g., trichloromethyl radicals) .
- Compare species-specific toxicity via primary hepatocyte assays and transgenic mouse models .
Q. What analytical techniques optimize quantification of this compound and its degradation products in environmental matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from hydrolyzed byproducts (e.g., (trichloromethyl)benzoic acid) .
- Mass Spectrometry : Derivatize with amines to form stable amides for enhanced ESI-MS sensitivity. Use isotopically labeled internal standards (e.g., D₅-benzoyl chloride) for calibration .
- Stability Studies : Monitor hydrolysis kinetics in aqueous buffers (pH 4–10) to assess environmental persistence .
Q. How do substituents (e.g., trichloromethyl vs. trifluoromethyl) influence the electrophilic reactivity of benzoyl chloride derivatives?
- Kinetic Insights : Trichloromethyl groups enhance electrophilicity due to electron-withdrawing effects, accelerating nucleophilic acyl substitution. For example, benzoyl chlorides with -CCl₃ react 9x faster with methanol than -CF₃ analogs at 25°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal lower LUMO energy (-2.1 eV) for -CCl₃ derivatives, facilitating nucleophilic attack .
Q. Key Recommendations
- Experimental Design : Prioritize inert-atmosphere techniques (Schlenk line) for synthesis to minimize hydrolysis.
- Data Interpretation : Cross-validate carcinogenicity findings using mechanistic studies (e.g., DNA adduct formation assays) .
- Instrumentation : Pair GC-MS with derivatization protocols for trace-level detection in environmental samples .
Properties
CAS No. |
52382-30-6 |
---|---|
Molecular Formula |
C8H4Cl4O |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
2-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChI Key |
LJMNEQZBOODJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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